molecular formula C14H14N4O8S2 B1214938 Dinsed CAS No. 96-62-8

Dinsed

Cat. No. B1214938
CAS RN: 96-62-8
M. Wt: 430.4 g/mol
InChI Key: MMDWBZHWHFGVHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chemical compounds increasingly focuses on generating molecules with specific functions beyond mere molecular structure. Nature's synthetic strategies are being combined with traditional synthetic approaches to create molecules with unique properties. This interdisciplinary approach involves the integration of chemistry and biology to produce compounds with tailored physical, chemical, and biological characteristics (Wu & Schultz, 2009).

Molecular Structure Analysis

Reticular synthesis represents a modern approach in designing new materials from molecular building blocks. This method uses secondary building units to direct the assembly of ordered frameworks, achieving materials with predetermined structures, compositions, and properties, including highly porous frameworks ideal for gas storage (Yaghi et al., 2003).

Chemical Reactions and Properties

The study of dinuclear complexes showcases the intricate relationship between molecular structure and chemical reactivity. For instance, dinuclear compounds featuring chloranilate demonstrate varied magnetic properties based on their valence states, highlighting the significant role of molecular architecture in determining the chemical behavior of complexes (Min et al., 2007).

Physical Properties Analysis

Noncovalent synthesis focuses on creating aggregates through physical-organic chemistry. This approach leverages noncovalent interactions to form structures that can quickly and economically provide large, complex molecules, illustrating the critical role of physical properties in molecular design and function (Whitesides et al., 1995).

Chemical Properties Analysis

The characterization of chemical structures is foundational to understanding and predicting the behavior of compounds. Representations such as the International Chemical Identifier (InChI) facilitate the machine-readable depiction of structures, crucial for applications in drug discovery and materials science (Warr, 2011).

Scientific Research Applications

Deep Inelastic Neutron Scattering (DINS)

  • Application : DINS is a spectroscopic technique used to study nuclear quantum dynamics in condensed matter. It allows for measuring nuclear kinetic energies and momentum distributions, especially in light nuclei like hydrogen or deuterium. This method is particularly useful in understanding nuclear quantum effects in hydrogen-bonded and aqueous systems. Recent advancements in instrumentation have improved the spectral resolution and count rate, enhancing the research capabilities in this field (Seel, Senesi, & Fernandez-Alonso, 2014).

Differential Synthetic Aperture Radar Interferometry (DInSAR)

  • Application : DInSAR is a remote sensing method used to monitor Earth's surface deformation, particularly useful in geological studies and civil infrastructure monitoring. It involves analyzing radar images to produce deformation velocity maps and displacement time-series, which is crucial in assessing risks associated with slow-moving landslides or other geological phenomena (Mossucca et al., 2015).

Traditional Ecological Knowledge (TEK) in Collaborative Research

  • Application : TEK is a collaborative methodological approach used in ecological and environmental studies, particularly in Indigenous communities. It combines local knowledge and practices with Western science-based methods, offering a comprehensive understanding of environmental impacts, like metal(loid) contamination in food chains. This approach fosters respect, trust, and enhanced communication between researchers and local communities, leading to more effective and culturally-sensitive research outcomes (Samuel-Nakamura, 2020).

DINS in Scientific Training and Education

  • Application : The Extreme Science and Engineering Discovery Environment (XSEDE) uses techniques like DINS to educate new users, particularly those traditionally underrepresented in scientific research. This training aims to enhance researcher productivity and prepare new generations of researchers to use advanced digital technologies, thereby accelerating scientific discovery (Akli, Moore, Rivera, & Teller, 2014).

Dextran Stabilized Iron Oxide Nanoparticles (DINP)

  • Application : DINP, used in biomedical applications, undergoes toxicity, toxicokinetics, and biodistribution evaluations to ensure safety and minimize health hazards. The coating of ferrite nanoparticles with dextran improves particle stability in biological environments, and the synthesized DINP has been found to be non-toxic and safe for biomedical applications (Remya, Syama, Sabareeswaran, & Mohanan, 2016).

properties

IUPAC Name

3-nitro-N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O8S2/c19-17(20)11-3-1-5-13(9-11)27(23,24)15-7-8-16-28(25,26)14-6-2-4-12(10-14)18(21)22/h1-6,9-10,15-16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWBZHWHFGVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046297
Record name Dinsed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinsed

CAS RN

96-62-8
Record name Dinsed [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DINSED
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinsed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINSED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KIO8KEG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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